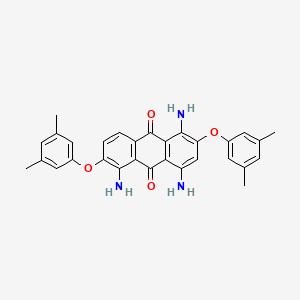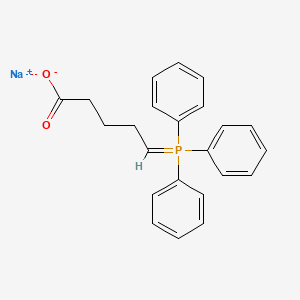
Sodium 5-(triphenylphosphoranylidene)pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-(triphenylphosphoranylidene)pentanoate is a chemical compound with the molecular formula C23H22NaO2P It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a pentanoate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(triphenylphosphoranylidene)pentanoate typically involves the reaction of triphenylphosphine with a suitable pentanoic acid derivative under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: Sodium 5-(triphenylphosphoranylidene)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted pentanoate derivatives.
科学的研究の応用
Sodium 5-(triphenylphosphoranylidene)pentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Sodium 5-(triphenylphosphoranylidene)pentanoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. Molecular targets and pathways include interactions with enzymes and other biological molecules, influencing their activity and function.
類似化合物との比較
- Sodium 5-(diphenylphosphoranylidene)pentanoate
- Sodium 5-(methylphosphoranylidene)pentanoate
- Sodium 5-(ethylphosphoranylidene)pentanoate
Comparison: Sodium 5-(triphenylphosphoranylidene)pentanoate is unique due to the presence of three phenyl groups attached to the phosphorus atom, which provides steric hindrance and electronic effects that influence its reactivity. Compared to similar compounds with fewer or different substituents, it may exhibit different reactivity patterns and stability, making it suitable for specific applications in synthesis and research.
特性
分子式 |
C23H22NaO2P |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
sodium;5-(triphenyl-λ5-phosphanylidene)pentanoate |
InChI |
InChI=1S/C23H23O2P.Na/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,19H,10-11,18H2,(H,24,25);/q;+1/p-1 |
InChIキー |
BVMLGZLXLPSMCM-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)P(=CCCCC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


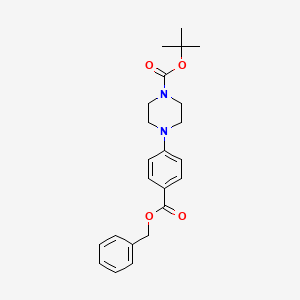

![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)
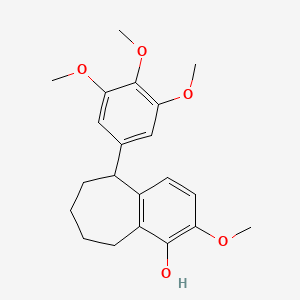
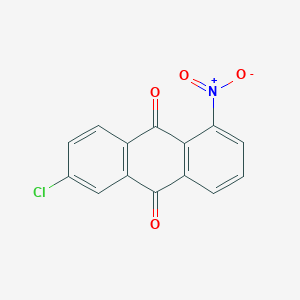
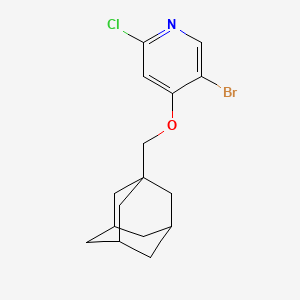

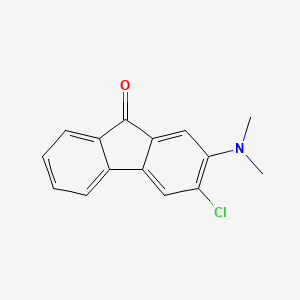
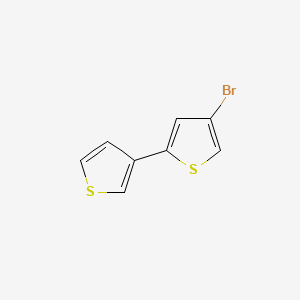
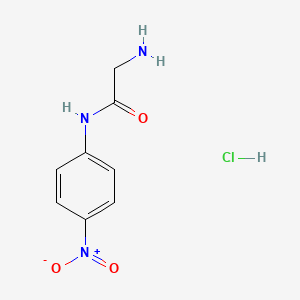
![(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13144052.png)
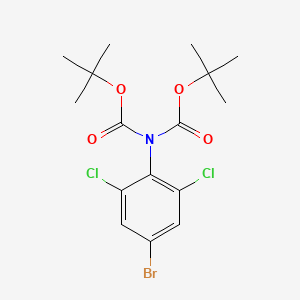
![(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide](/img/structure/B13144055.png)
